molecular formula C10H12FNO B13905866 1-(Amino(3-fluorophenyl)methyl)cyclopropanol

1-(Amino(3-fluorophenyl)methyl)cyclopropanol

Cat. No.: B13905866
M. Wt: 181.21 g/mol
InChI Key: WLCJNYUTEUEHEE-UHFFFAOYSA-N
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Description

1-(Amino(3-fluorophenyl)methyl)cyclopropanol is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound is characterized by the presence of a cyclopropanol ring substituted with an amino group and a fluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Amino(3-fluorophenyl)methyl)cyclopropanol typically involves the reaction of 3-fluorobenzylamine with cyclopropanone under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound. Advanced techniques such as continuous flow reactors and automated systems are employed to ensure consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

1-(Amino(3-fluorophenyl)methyl)cyclopropanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclopropanols, ketones, aldehydes, and amines. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

1-(Amino(3-fluorophenyl)methyl)cyclopropanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Amino(3-fluorophenyl)methyl)cyclopropanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Amino(4-fluorophenyl)methyl)cyclopropanol
  • 1-(Amino(2-fluorophenyl)methyl)cyclopropanol
  • 1-(Amino(3-chlorophenyl)methyl)cyclopropanol

Uniqueness

1-(Amino(3-fluorophenyl)methyl)cyclopropanol is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it valuable in various research applications .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

1-[amino-(3-fluorophenyl)methyl]cyclopropan-1-ol

InChI

InChI=1S/C10H12FNO/c11-8-3-1-2-7(6-8)9(12)10(13)4-5-10/h1-3,6,9,13H,4-5,12H2

InChI Key

WLCJNYUTEUEHEE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(C2=CC(=CC=C2)F)N)O

Origin of Product

United States

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